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Compound of Interest

Compound Name: 4-Methoxybenzamide

Cat. No.: B147235 Get Quote

The 4-methoxybenzamide scaffold is a versatile chemical framework extensively utilized in

medicinal chemistry to develop novel therapeutic agents.[1] The presence of an electron-

donating methoxy group and a polar amide group allows for diverse structural modifications,

leading to compounds with a wide range of biological activities, including antimicrobial,

anticancer, and neurological applications.[1] This guide provides a comparative analysis of the

structural activity relationships of various 4-methoxybenzamide analogs, supported by

experimental data and detailed methodologies.

Antimicrobial Activity of Fatty Acid-Derived 4-
Methoxybenzylamides
A series of N-(4-methoxybenzyl)alkenamides derived from fatty acids have been synthesized

and evaluated for their antimicrobial properties. The core structure involves an amide linkage

between a fatty acid chain and a 4-methoxybenzylamine moiety.
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Compound
ID

Structure
Target
Organism

MIC (µg/mL)
MKC
(µg/mL)

Zone of
Inhibition
(mm)

5

N-(4-

methoxybenz

yl)undec-10-

enamide

E. coli 125 250 12

A.

tumefaciens
125 250 11

Alternaria 125 250 12

Rhizopus 125 250 10

6

(9Z, 12R)-12-

Hydroxy-N-

(4-

methoxybenz

yl)octadec-9-

enamide

E. coli 31.25 62.5 20

A.

tumefaciens
31.25 62.5 18

Alternaria 31.25 62.5 20

Rhizopus 31.25 62.5 19

7

N-(4-

methoxybenz

yl)oleamide

E. coli 62.5 125 15

A.

tumefaciens
62.5 125 14

Alternaria 62.5 125 16

Rhizopus 62.5 125 14

Kanamycin - E. coli - - 25
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A.

tumefaciens
- - 22

Amphotericin - Alternaria - - 24

Rhizopus - - 23

Data sourced from a study on fatty acid derived 4-methoxybenzylamides as antimicrobial

agents.[2][3][4]

SAR Insights

The antimicrobial activity of these analogs is significantly influenced by the nature of the fatty

acid chain. The key takeaways from the SAR studies are:

Presence of a Hydroxyl Group: The introduction of a hydroxyl group on the fatty acid chain,

as seen in compound 6, dramatically enhances both antibacterial and antifungal activity.[2][3]

[4] This suggests that the hydroxyl group may facilitate stronger interactions with the

microbial target, potentially through hydrogen bonding.

Chain Length and Unsaturation: While all tested compounds showed antimicrobial activity,

the differences between compound 5 (derived from 10-undecenoic acid) and compound 7

(derived from oleic acid) suggest that both chain length and the position of unsaturation can

modulate the potency.

Experimental Protocols

In Vitro Antimicrobial Activity Assay:

The antimicrobial activity of the synthesized compounds was determined using the disc

diffusion method.[2][4]

Bacterial and fungal strains were cultured on appropriate agar plates.

Sterile filter paper discs (6 mm in diameter) were impregnated with the test compounds at a

concentration of 100 µg/mL.

The discs were placed on the surface of the agar plates.
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The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for

fungi.

The diameter of the inhibition zone around each disc was measured in millimeters.

Minimum Inhibitory Concentration (MIC) and Minimum Killing Concentration (MKC) values

were determined by the serial dilution method.[2][4]

Logical Relationship of SAR in Antimicrobial Analogs

4-Methoxybenzamide Core

Fatty Acid Chain Modification Antimicrobial Activity

4-Methoxybenzamide

Unmodified Chain
(e.g., Undec-10-enamide, Oleamide)

Hydroxylated Chain
(e.g., 12-Hydroxy-octadec-9-enamide)

Moderate ActivityExhibits

High ActivitySignificantly Enhances

Click to download full resolution via product page

Caption: SAR logic for antimicrobial 4-methoxybenzamide analogs.

Inhibition of the Presynaptic Choline Transporter
(CHT)
A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as novel inhibitors

of the presynaptic choline transporter (CHT), a key protein in cholinergic signaling.
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Compound ID R Group (Amide) IC50 (µM)

10a N-benzyl 1.2

10b N-(4-fluorobenzyl) 0.8

10c N-(4-chlorobenzyl) 0.7

10d N-(4-methylbenzyl) 1.5

10e N-(4-methoxybenzyl) 2.1

10f N-(pyridin-4-ylmethyl) 0.3

10g N-(pyridin-3-ylmethyl) 0.4

10h N-(pyridin-2-ylmethyl) 0.5

10i N-(furan-2-ylmethyl) 0.6

10j N-(thiophen-2-ylmethyl) 0.5

10k N-(1H-indol-3-ylmethyl) 0.9

10l N-(naphthalen-2-ylmethyl) 1.1

10m (ML352) N-((6-chloropyridin-3-yl)methyl) 0.1

Data adapted from a study on 4-methoxy-3-(piperidin-4-yl)oxy benzamides as CHT inhibitors.

[5][6]

SAR Insights

The inhibitory potency of these analogs against CHT is heavily dependent on the substituent on

the amide nitrogen.

Aromatic and Heteroaromatic Moieties: The presence of benzylic heteroaromatic amide

moieties generally leads to the most potent inhibitors.[5]

Substituents on the Benzyl Ring: Electron-withdrawing groups (e.g., F, Cl) at the 4-position of

the benzyl ring tend to improve potency compared to electron-donating groups (e.g., CH3,

OCH3).
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Position of Nitrogen in Pyridyl Ring: The position of the nitrogen atom in the pyridyl ring

influences activity, with the 4-pyridyl analog (10f) being the most potent among the

unsubstituted pyridyl analogs.

Optimal Substituent: The most potent compound identified, ML352 (10m), features a (6-

chloropyridin-3-yl)methyl group, indicating that a combination of a heteroaromatic ring and

an electron-withdrawing substituent is highly favorable for CHT inhibition.[5][6]

Experimental Protocols

Choline Transporter Inhibition Assay:

The inhibitory activity of the compounds on the choline transporter was evaluated using a

functional assay in HEK293 cells stably expressing human CHT.

HEK293-hCHT cells were plated in 96-well plates.

The cells were washed with a buffer and then incubated with the test compounds at various

concentrations.

[³H]-choline was added to the wells to initiate the uptake reaction.

After a defined incubation period, the uptake was terminated by washing the cells with a cold

buffer.

The cells were lysed, and the amount of [³H]-choline taken up was quantified using a

scintillation counter.

IC50 values were calculated from the concentration-response curves.

Experimental Workflow for CHT Inhibitor Screening

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4385452/
https://pubmed.ncbi.nlm.nih.gov/25801932/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Synthesized 4-Methoxybenzamide Analogs

Prepare HEK293 cells expressing human CHT

Incubate cells with test compounds at various concentrations

Add [3H]-choline to initiate uptake

Terminate uptake and wash cells

Lyse cells and quantify [3H]-choline uptake via scintillation counting

Calculate IC50 values from concentration-response curves

End: Identify Potent CHT Inhibitors

Click to download full resolution via product page

Caption: Workflow for screening 4-methoxybenzamide analogs as CHT inhibitors.

Hedgehog Signaling Pathway Inhibition
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Derivatives of 2-methoxybenzamide have been synthesized and evaluated as inhibitors of the

Hedgehog (Hh) signaling pathway, which is implicated in various cancers. Although the core is

a 2-methoxybenzamide, the SAR principles can be informative for related structures.

Data Presentation

Compound ID R Group X
Gli-luc reporter
IC50 (µM)

10 2-Cl CH 0.17 ± 0.06

11 2,4-Cl2 CH 0.53 ± 0.05

14 2-Cl N 0.05 ± 0.02

16 - N 0.08 ± 0.02

17 2-Cl CH 0.12 ± 0.06

18 2,4-Cl2 CH 0.26 ± 0.08

21 4-F CH
Potent (nanomolar

IC50)

Data from a study on 2-methoxybenzamide derivatives as Hedgehog signaling pathway

inhibitors.[7][8][9]

SAR Insights

The inhibition of the Hh pathway by these analogs is influenced by modifications in multiple

parts of the molecule.

Core Structure: The 2-methoxybenzamide scaffold serves as a connector between two other

parts of the molecule.

Impact of Heteroatoms: Replacing a CH group with a nitrogen atom in one of the aromatic

rings (Part A in the original study) can significantly increase potency, as seen in the

comparison between compounds 10 and 14.[7][8]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9034380/
https://pubs.rsc.org/en/content/articlepdf/2021/ra/d1ra00732g
https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra00732g
https://pmc.ncbi.nlm.nih.gov/articles/PMC9034380/
https://pubs.rsc.org/en/content/articlepdf/2021/ra/d1ra00732g
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ring Flexibility: Replacing a benzimidazole with a more flexible phenyl imidazole fragment

also enhanced potency (compound 17 vs. 10).[7]

Substituents on Aryl Amide: The nature and position of substituents on the aryl amide (Part

B) are critical for activity, with compound 21 showing nanomolar potency.[9]

Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of cell differentiation and proliferation. In

the "off" state, the receptor Patched (PTCH) inhibits the G protein-coupled receptor-like protein

Smoothened (Smo). Upon binding of the Hedgehog ligand to PTCH, this inhibition is relieved,

allowing Smo to activate the Gli family of transcription factors, which then translocate to the

nucleus and induce the expression of target genes. The 2-methoxybenzamide analogs

discussed here act by targeting and inhibiting the Smo receptor.[7][8][9]

Hedgehog Signaling Pathway and Inhibition
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Caption: Simplified Hedgehog signaling pathway and the point of inhibition.

This comparative guide highlights the broad therapeutic potential of 4-methoxybenzamide
analogs and underscores the importance of systematic SAR studies in designing potent and

selective modulators of diverse biological targets. The modular nature of the 4-
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methoxybenzamide scaffold allows for fine-tuning of its pharmacological properties, making it

a continued area of interest for drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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